molecular formula C18H21N3O3S B2803958 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 898657-79-9

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2803958
CAS No.: 898657-79-9
M. Wt: 359.44
InChI Key: DGNLSDMHDOCOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with a cyclopentylsulfamoyl group and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyclopentylsulfamoyl Group: This step involves the sulfonation of the benzamide core with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridin-3-ylmethyl Group: The final step is the alkylation of the benzamide core with pyridin-3-ylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties.

    Biological Research: The compound is used to study the effects of sulfonamide and pyridine derivatives on biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the pyridine moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclohexylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
  • 4-(cyclopentylsulfamoyl)-N-(pyridin-2-ylmethyl)benzamide
  • 4-(cyclopentylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide

Uniqueness

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridine moiety, which can influence its binding affinity and selectivity towards biological targets. The cyclopentylsulfamoyl group also imparts distinct steric and electronic properties, differentiating it from similar compounds.

Properties

IUPAC Name

4-(cyclopentylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-13-14-4-3-11-19-12-14)15-7-9-17(10-8-15)25(23,24)21-16-5-1-2-6-16/h3-4,7-12,16,21H,1-2,5-6,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNLSDMHDOCOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.